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These application notes provide a comprehensive guide to utilizing nicotinic acid adenine
dinucleotide phosphate (NAADP) microinjection for the controlled induction of intracellular
calcium (Ca?*) signals. This powerful technique is essential for investigating Ca?* signaling
pathways, screening potential therapeutic compounds that modulate these pathways, and
understanding the physiological roles of NAADP-mediated Ca2* release.

NAADP is a potent intracellular second messenger that mobilizes Ca2* from acidic organelles,
such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This initial Caz*
release can then be amplified by Ca?*-induced Ca?* release (CICR) from the
endoplasmic/sarcoplasmic reticulum (ER/SR) via inositol 1,4,5-trisphosphate receptors (IP3Rs)
and ryanodine receptors (RyRs).[1][3] The unique mechanism of NAADP action, often initiating
localized Ca?* signals that propagate into global waves or oscillations, makes it a critical tool
for dissecting the spatiotemporal dynamics of Ca?* signaling.[2][4]

Data Presentation

The following tables summarize quantitative data from key experiments involving NAADP-
induced Ca?* signaling.

Table 1: Effective Concentrations of NAADP and Effects on Ca2* Signals
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Cell Type

NAADP
Concentration

Observed Ca?*

Signal

Key Findings Reference

Sea Urchin Eggs

30 nM (ECso)

Caz* release

NAADP is the

most potent Caz+
mobilizing agent [5]
compared to IP3

and cADPR.

Sea Urchin Eggs

0.5 uM (caged)

Long-lasting
Ca?* oscillations

(up to 80 min)

NAADP induces
oscillations by
releasing Ca?*

from a distinct [3]
store, which then
primes CICR

stores.[3]

Demonstrates

localized Caz+*

Jurkat T- Subcellular Caz* release in
30 nM ) ] [6]
lymphocytes signaling response to low
NAADP
concentrations.
Higher
concentrations
Jurkat T- Global Caz* lead to a more
100 nM ] , [6]
lymphocytes signal widespread
cellular Caz*
response.
Trigger Ca2* Establishes the
Pancreatic Nanomolar release amplified  "trigger" 5]
Acinar Cells concentrations by CICR through  hypothesis for
RyRs. NAADP action.

Table 2: Pharmacological Modulation of NAADP-Induced Ca?* Signals in Sea Urchin Eggs
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Effect on
] NAADP- Mechanism of
Modulator Concentration . Reference
Induced Caz* Action
Oscillations

Inhibited the first

Caz* oscillation Antagonist of IP3
Heparin 2.5-5mg/ml and shortened binding to its [3]

the transient receptor.

duration.

Inhibited Antagonist of
8-amino-cADPR 5uM subsequent Ca2*  cADPR binding [3]

oscillations. to its receptor.

Experimental Protocols
Protocol 1: Microinjection of NAADP into Sea Urchin
Eggs and Calcium Imaging

This protocol is adapted from methodologies used in studies on sea urchin eggs, a model
system for studying NAADP signaling.[3]

1. Materials and Reagents:
e Sea urchins (Lytechinus pictus)
e« 0.5 MKCI

« Atrtificial sea water (ASW): 435 mM NacCl, 40 mM MgClz, 15 mM MgSOas, 11 mM CaClz, 10
mM KCI, 2.5 mM NaHCOs, 1 mM EDTA

o NAADP stock solution (e.g., 1 mM in injection buffer)
o Caged NAADP (optional, for photolysis experiments)

e Calcium indicator dye (e.g., Oregon Green 488 BAPTA Dextran, Fluo-3)
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Injection buffer (e.g., 125 mM K+-glutamate, 10 mM KCI, 10 mM NacCl, 1 mM MgClz, 3 mM
Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)[1]

Microinjection system (e.g., FemtoJet, Eppendorf)
Inverted fluorescence microscope with a high-speed camera

Micropipettes

. Procedure:

Egg Preparation:

1. Induce spawning by injecting 0.5 M KCI into the sea urchin's coelomic cavity.[3]
2. Collect eggs in ASW.

3. De-jelly the eggs by passing them through a 90 um nylon mesh.[3]

4. Wash the eggs twice by gentle centrifugation and resuspend in fresh ASW.
Dye Loading:

1. Load the eggs with the chosen calcium indicator dye according to the manufacturer's
instructions. For microinjection of the dye, co-inject with NAADP. A final intracellular
concentration of 10 uM for Oregon Green 488 BAPTA Dextran is effective.[3]

Microinjection:
1. Prepare micropipettes with a tip diameter of ~0.5 pum.

2. Load the micropipette with the NAADP solution diluted in injection buffer to the desired
final concentration.

3. Place the eggs in a chamber on the microscope stage.

4. Under microscopic guidance, carefully insert the micropipette into an egg and inject a
small volume of the NAADP solution.
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e Calcium Imaging:
1. Immediately after injection, begin acquiring fluorescence images at a high frame rate.

2. Monitor the changes in fluorescence intensity over time, which correspond to changes in
intracellular Ca2* concentration.

3. For experiments with caged NAADP, deliver a brief pulse of UV light to photorelease the
NAADP and initiate the Ca?* signal.[3]

Protocol 2: Intracellular Dialysis of NAADP in
Mammalian Cells (e.g., Jurkat T-lymphocytes) and
Calcium Imaging

This protocol uses the whole-cell patch-clamp configuration to introduce NAADP into the cell.

[1]

1. Materials and Reagents:

o Jurkat T-lymphocytes

e Poly-D-lysine coated glass-bottom dishes
e RPMI 1640 medium

e Fura-2 AM

o Physiological Salt Solution (PSS)

e Pipette solution: 125 mM K*-glutamate, 10 mM KCI, 10 mM NacCl, 1 mM MgClz, 3 mM Mg-
ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH.[1]

 NAADP (to be added to the pipette solution at the desired final concentration, e.g., 100 nM)
[1]

» Patch-clamp rig with an inverted microscope and fluorescence imaging system.

2. Procedure:
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o Cell Preparation:

1. Culture Jurkat T-lymphocytes in RPMI 1640 medium.

2. Plate the cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere.
e Dye Loading:

1. Incubate the cells with 5 uM Fura-2 AM in PSS for 30 minutes.[1]

2. Wash the cells and superfuse with Fura-2 free PSS for at least 30 minutes before starting
the experiment.[1]

e Intracellular Dialysis (Whole-Cell Patch-Clamp):
1. Place the dish on the microscope stage.

2. Prepare a patch pipette with the pipette solution containing the desired concentration of
NAADP.

3. Establish a whole-cell patch-clamp configuration on a target cell.

4. Once in the whole-cell mode, the NAADP will diffuse from the pipette into the cell
cytoplasm.

e Calcium Imaging:
1. Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm.

2. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular
Ca?* concentration.

3. Record the changes in the fluorescence ratio over time to monitor the NAADP-induced
Ca?* signal.

Visualizations
NAADP Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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signals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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